Cas no 406471-83-8 (1-(3-chlorophenyl)-3-(3-fluoro-4-methylphenyl)urea)

1-(3-Chlorophenyl)-3-(3-fluoro-4-methylphenyl)urea is a substituted urea derivative exhibiting potential utility in agrochemical and pharmaceutical research due to its unique structural features. The presence of both chloro and fluoro substituents, along with a methyl group, enhances its electronic and steric properties, making it a candidate for studying structure-activity relationships in urea-based compounds. Its molecular framework may contribute to selective binding interactions, particularly in enzyme inhibition or receptor modulation applications. The compound's stability and synthetic accessibility further support its use as an intermediate in the development of biologically active molecules. Researchers value its well-defined chemical characteristics for precise experimental applications.
1-(3-chlorophenyl)-3-(3-fluoro-4-methylphenyl)urea structure
406471-83-8 structure
Product Name:1-(3-chlorophenyl)-3-(3-fluoro-4-methylphenyl)urea
CAS No:406471-83-8
MF:C14H12ClFN2O
MW:278.709285736084
CID:5970591
PubChem ID:2253996
Update Time:2025-05-19

1-(3-chlorophenyl)-3-(3-fluoro-4-methylphenyl)urea Chemical and Physical Properties

Names and Identifiers

    • 1-(3-chlorophenyl)-3-(3-fluoro-4-methylphenyl)urea
    • Cambridge id 5636599
    • NSC766605
    • EN300-18086337
    • Oprea1_550816
    • 406471-83-8
    • SR-01000215564-1
    • Z44605609
    • CHEMBL590944
    • AKOS001013097
    • SJ000150566
    • NSC-766605
    • N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea
    • 5636-59-9
    • DTXSID80367305
    • SR-01000215564
    • MMV000911
    • Inchi: 1S/C14H12ClFN2O/c1-9-5-6-12(8-13(9)16)18-14(19)17-11-4-2-3-10(15)7-11/h2-8H,1H3,(H2,17,18,19)
    • InChI Key: DWIRVJIYXZLKBW-UHFFFAOYSA-N
    • SMILES: N(C1=CC=CC(Cl)=C1)C(NC1=CC=C(C)C(F)=C1)=O

Computed Properties

  • Exact Mass: 278.0622189g/mol
  • Monoisotopic Mass: 278.0622189g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 316
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 41.1Ų

1-(3-chlorophenyl)-3-(3-fluoro-4-methylphenyl)urea Pricemore >>

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Additional information on 1-(3-chlorophenyl)-3-(3-fluoro-4-methylphenyl)urea

Professional Introduction to Compound with CAS No. 406471-83-8 and Product Name: 1-(3-chlorophenyl)-3-(3-fluoro-4-methylphenyl)urea

The compound with the CAS number 406471-83-8 and the product name 1-(3-chlorophenyl)-3-(3-fluoro-4-methylphenyl)urea represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The molecular structure of 1-(3-chlorophenyl)-3-(3-fluoro-4-methylphenyl)urea incorporates both chloro and fluoro substituents, which are strategically positioned to modulate its pharmacological properties. Such structural features are often employed to enhance binding affinity and selectivity, making this compound a promising candidate for further investigation.

In recent years, the development of novel therapeutic agents has been heavily influenced by the integration of computational chemistry and high-throughput screening techniques. The structural motifs present in 1-(3-chlorophenyl)-3-(3-fluoro-4-methylphenyl)urea align well with the principles of structure-activity relationship (SAR) studies. Researchers have leveraged these insights to design derivatives that exhibit improved pharmacokinetic profiles and reduced toxicity. The presence of a urea moiety in the compound's core structure is particularly noteworthy, as ureas have been extensively studied for their role in inhibiting various biological targets. This moiety contributes to the compound's ability to interact with biological receptors, thereby influencing its therapeutic efficacy.

The fluoro-substituent at the 3-position of the phenyl ring is another critical feature that enhances the compound's potential as a drug candidate. Fluorine atoms are known for their ability to improve metabolic stability, lipophilicity, and binding affinity. In particular, fluorine substitution at specific positions in aromatic rings can lead to significant changes in pharmacological activity. This has been demonstrated in numerous studies where fluorinated compounds have shown enhanced bioavailability and prolonged half-life compared to their non-fluorinated counterparts. The combination of chloro and fluoro substituents in 1-(3-chlorophenyl)-3-(3-fluoro-4-methylphenyl)urea thus positions it as a versatile scaffold for developing novel therapeutics.

Recent advancements in synthetic methodologies have enabled the efficient preparation of complex molecules like 1-(3-chlorophenyl)-3-(3-fluoro-4-methylphenyl)urea. Techniques such as transition-metal-catalyzed cross-coupling reactions and microwave-assisted synthesis have streamlined the process of constructing intricate molecular frameworks. These methods not only improve yield but also allow for greater precision in incorporating functional groups at desired positions within the molecule. Such improvements are crucial for optimizing drug-like properties and ensuring that compounds like 1-(3-chlorophenyl)-3-(3-fluoro-4-methylphenyl)urea meet stringent pharmacological requirements.

The chloro-substituent at the 3-position of another phenyl ring in this compound adds another layer of complexity that can be exploited for therapeutic benefit. Chlorine atoms are known to influence electronic properties and can participate in hydrogen bonding interactions, thereby modulating binding affinity. In medicinal chemistry, chloro-substituted compounds have been widely used due to their ability to enhance receptor binding and metabolic stability. The strategic placement of chlorine atoms in 1-(3-chlorophenyl)-3-(3-fluoro-4-methylphenyl)urea suggests that it may exhibit unique interactions with biological targets, making it a valuable asset in drug discovery efforts.

One of the most exciting aspects of studying compounds like 1-(3-chlorophenyl)-3-(3-fluoro-4-methylphenyl)urea is their potential application in addressing unmet medical needs. Researchers are increasingly focusing on developing drugs that target emerging pathogens and resistant strains through novel mechanisms of action. The structural diversity inherent in this compound provides a rich foundation for designing molecules that can interact with understudied biological pathways. Such efforts are critical for combating antibiotic resistance and developing treatments for infectious diseases caused by multidrug-resistant organisms.

The synthesis and characterization of 1-(3-chlorophenyl)-3-(3-fluoro-4-methylphenyl)urea have also contributed to our understanding of how specific structural features influence pharmacological activity. High-resolution spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have been instrumental in elucidating its molecular structure and dynamics. These data provide valuable insights into how the compound behaves in different environments, including biological systems. Such information is essential for optimizing drug design and ensuring that compounds like 1-(3-chlorophenyl)-3-(3-fluoro-4-methylphenyl)urea exhibit desired therapeutic effects while minimizing adverse side effects.

In conclusion, 1-(3-chlorophenyl)-3-(3-fluoro-4-methylphenyl)urea, with its CAS number 406471-83-8, represents a significant contribution to pharmaceutical chemistry. Its unique structural features, including chloro and fluoro substituents, make it a promising candidate for further investigation in drug discovery efforts. The integration of advanced synthetic techniques and computational methods continues to enhance our ability to design novel therapeutics with improved pharmacological profiles. As research progresses, compounds like this will play an increasingly important role in addressing complex medical challenges worldwide.

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